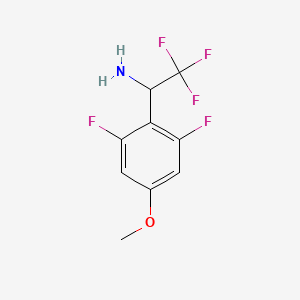
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is an organic compound characterized by the presence of multiple fluorine atoms and a methoxy group attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine involves several steps. One common method includes the reaction of 2,6-difluoro-4-methoxyphenylboronic acid with appropriate reagents under specific conditions. The reaction typically involves the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring are replaced by other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while substitution reactions can produce a variety of substituted phenyl compounds.
Aplicaciones Científicas De Investigación
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications .
Mecanismo De Acción
The mechanism of action of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. The methoxy group introduces hydrophilic character, potentially affecting solubility and interaction with biological membranes.
Comparación Con Compuestos Similares
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine can be compared with similar compounds such as:
2,6-Difluoro-4-methoxyphenylboronic acid: This compound shares the difluoro and methoxy substituents but differs in its boronic acid functional group.
2,6-Difluoro-4-methoxybenzylamine: Similar in structure but with a benzylamine group instead of the trifluoroethan-1-amine moiety.
The uniqueness of this compound lies in its trifluoroethan-1-amine group, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H8F5NO |
|---|---|
Peso molecular |
241.16 g/mol |
Nombre IUPAC |
1-(2,6-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H8F5NO/c1-16-4-2-5(10)7(6(11)3-4)8(15)9(12,13)14/h2-3,8H,15H2,1H3 |
Clave InChI |
BMGOGNPFGVQFSY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)F)C(C(F)(F)F)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-((6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13534028.png)
![1-[(2-Bromo-6-chlorophenyl)methyl]piperazine](/img/structure/B13534031.png)

